molecular formula C10H16O B1206271 Verbenol CAS No. 473-67-6

Verbenol

Cat. No.: B1206271
CAS No.: 473-67-6
M. Wt: 152.23 g/mol
InChI Key: WONIGEXYPVIKFS-UHFFFAOYSA-N
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Description

Verbenol, also known as (e)-verbenol or fema 3594, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other. This compound is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound is a fresh, ozone, and pine tasting compound that can be found in hyssop, rosemary, spearmint, and wild celery. This makes this compound a potential biomarker for the consumption of these food products.

Scientific Research Applications

Food Flavoring and Agriculture

Verbenol, a bicyclic secondary allylic alcohol, is known for its camphor and mint flavor notes and is primarily used in food flavoring. It also has applications in agriculture for controlling harmful insects, showcasing its potential as a biocontrol agent. This compound can be produced through microbial oxidation of (-)-α-pinene, a process explored with various microorganisms, including yeasts isolated from industrial residues (Rottava et al., 2010).

Molecular Structure and Activity

The molecular structure of verbenols, particularly cis-verbenol, has been studied to understand their bioactivity. Detailed investigations using rotational spectroscopy have shed light on the stable conformers of cis-verbenol in the gas phase, which is essential for understanding its molecular activity (Blanco et al., 2020).

Bioactive Secondary Metabolite

This compound, as a secondary metabolite, shows promising bioactivity. It has been observed to have bactericidal activity against Staphylococcus aureus and fungicidal properties against Candida albicans. These findings suggest this compound's potential in antimicrobial applications (Tonial et al., 2020).

Medical Research: Anti-Ischemic and Anti-Inflammatory Properties

(S)-cis-Verbenol exhibits significant anti-ischemic and anti-inflammatory activities. It has been found to reduce cerebral ischemic injury and prevent neuronal cell death caused by oxygen-glucose deprivation. These properties suggest its potential as a therapeutic agent in medical research (Choi et al., 2010).

Green Chemistry: Biocatalysis in Chemical Synthesis

This compound has been synthesized through green chemistry approaches, such as peroxidase-based biocatalysis in a two-phase system. This method offers an environmentally friendly and efficient way to produce this compound, indicating its significance in sustainable chemical synthesis (Negoi et al., 2017).

Neuropharmacology: Effects on GABAA Receptors

Myrtenol and this compound, derivatives of pinenes, have been found to positively modulate synaptic and extrasynaptic GABAA receptors. This suggests their potential role in neuropharmacology, particularly in enhancing GABAergic inhibition, which could be beneficial in conditions like anxiety and epilepsy (Brederode et al., 2016).

Ecology: Pheromone Production and Pest Management

This compound plays a crucial role in the ecology of bark beetles, acting as an aggregation pheromone. Its synthesis and release mechanisms are essential for understanding and managing bark beetle populations, highlighting its ecological significance (Chiu et al., 2018).

Pharmaceutical and Food Industries

This compound and related compounds like carveol, carvone, and verbenone are used as raw materials in the pharmaceutical and food industries for the production of fragrances and flavors. Their synthesis, often through catalytic methods, is a focus of research for developing economically and technically feasible processes (Barrera et al., 2011).

Antiprotozoal Activity

(S)-cis-Verbenol has been studied for its antiprotozoal activity against Leishmania spp. and Trypanosoma cruzi. It displayed significant activity against these parasites, suggesting its potential in the treatment of diseases like leishmaniasis and Chagas disease (Yaluff et al., 2017).

Forest Protection: Pheromone-based Pest Management

The role of verbenone in protecting pine trees from bark beetle colonization has been explored. Its application as a semiochemical tool in forest management demonstrates its effectiveness in reducing tree mortality caused by beetle infestations (Etxebeste & Pajares, 2011).

Biotransformation and Biological Effects

Studies have assessed the biological effects of this compound and its derivatives on human colon tumor cells and normal colonic epithelium, highlighting the role of biotransformation in modifying the bioactivity of natural compounds (Paduch et al., 2016).

Gut Bacteria in Bark Beetles

Research on gut bacteria in bark beetles like Dendroctonus valens has revealed their involvement in verbenone production. This study indicates the symbiotic relationship between beetles and their gut microbiota, contributing to the understanding of beetle pheromone production (Xu et al., 2015).

Synthesis of Insect Pheromones

This compound is used in the synthesis of insect pheromones, specifically for beetles like Ips and Tomicus, which are pests of coniferous forests. This application is significant for developing ecological and safe plant protection methods (Фролова et al., 2012).

Verbascum L. Species: Antioxidant and Antibacterial Activity

Research on Verbascum species, which contain verbascoside, a related compound to this compound, demonstrates significant antioxidant and antibacterial activities. This suggests the potential of Verbascum species in pharmacological and industrial applications (Selseleh et al., 2020).

Stereochemical Synthesis

The stereospecific synthesis of cis-verbenol, an important component in bark beetle pheromones, has been a focus of research. Efficient synthesis methods contribute to the understanding of pheromone biology and forest pest management (Ishmuratov et al., 2016).

Tree Protection from Bark Beetles

Verbenone formulations, like SPLAT Verb, have been developed for protecting trees like Pinus contorta from mortality caused by Dendroctonus ponderosae. This application is vital for forest management and conservation efforts (Fettig et al., 2015).

Mechanism of Action

Verbenol, a group of stereoisomeric bicyclic monoterpene alcohols, is an active component of insect pheromones and essential oils . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

This compound primarily targets the structural gene products (Nor-1, Omt-1, and Vbs) of aflatoxin biosynthetic machinery . These targets play a crucial role in the production of aflatoxin B1 (AFB1), a potent carcinogenic compound produced by Aspergillus flavus .

Mode of Action

This compound interacts with its targets (Nor-1, Omt-1, and Vbs) through a process of binding that leads to the impairment of their functionality . This inhibitory action of this compound on these targets has been confirmed through docking and molecular dynamics (MD) simulation results .

Biochemical Pathways

The antifungal mode of action of this compound involves targeting the cell membrane, mitochondria, and carbohydrate catabolism . The binding of this compound to the structural gene products (Nor-1, Omt-1, and Vbs) of aflatoxin biosynthetic machinery disrupts these biochemical pathways, thereby inhibiting the production of aflatoxin B1 .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented, it is known that this compound is a major component of Zingiber officinale essential oil (ZOEO), with an anti-aflatoxigenic activity found to be 0.5 µl/ml

Result of Action

The result of this compound’s action is the inhibition of aflatoxin B1 production, a potent carcinogenic compound . This is achieved through the impairment of the functionality of the structural gene products (Nor-1, Omt-1, and Vbs) of aflatoxin biosynthetic machinery .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the synthesis of this compound occurs under an aerobic environment when one or both of its precursors, α-pinene or this compound, are present . More research is needed to fully understand how various environmental factors influence the action, efficacy, and stability of this compound.

Safety and Hazards

Verbenol may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and avoid contacting with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Future Directions

The global verbenol market is expected to grow at a CAGR of 5.5% during the forecast period, from 2021 to 2030. The growth of the market can be attributed to the increasing demand for this compound in various applications such as pharmaceuticals, food, and cosmetics .

Biochemical Analysis

Biochemical Properties

Verbenol plays a crucial role in biochemical reactions, particularly in its antifungal and anti-aflatoxigenic activities. It interacts with several enzymes and proteins, including Nor-1, Omt-1, and Vbs, which are structural gene products of the aflatoxin biosynthetic machinery. The binding of this compound to these gene products stabilizes them, impairing their functionality and inhibiting aflatoxin production . Additionally, this compound affects membrane integrity, mitochondrial membrane potential, and carbohydrate catabolism, further elucidating its antifungal mode of action .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by targeting the cell membrane, mitochondria, and carbohydrate metabolism. This compound’s interaction with the cell membrane leads to perturbations in ergosterol content and membrane cations, affecting membrane integrity . In mitochondria, this compound impacts the mitochondrial membrane potential, disrupting cellular energy production . Furthermore, this compound’s influence on carbohydrate catabolism alters cellular metabolism, contributing to its antifungal properties .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the structural gene products Nor-1, Omt-1, and Vbs, inhibiting their activity and impairing aflatoxin biosynthesis . This binding interaction stabilizes the gene products, leading to a loss of functionality and a reduction in aflatoxin production . Additionally, this compound’s effects on membrane integrity and mitochondrial function further contribute to its antifungal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits stability and maintains its antifungal activity over extended periods. Its degradation products may also contribute to its overall bioactivity. Long-term studies have shown that this compound’s effects on cellular function, including membrane integrity and mitochondrial function, persist over time, indicating its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits potent antifungal and anti-aflatoxigenic activities without significant adverse effects. At higher doses, this compound may exhibit toxic effects, including disruptions in cellular metabolism and membrane integrity . Threshold effects have been observed, where the efficacy of this compound plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its bioactivity. It affects metabolic flux and metabolite levels, contributing to its antifungal properties. This compound’s interaction with enzymes involved in carbohydrate catabolism and mitochondrial function further elucidates its role in cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its bioactivity. This compound’s distribution within cellular compartments, including the cell membrane and mitochondria, plays a crucial role in its antifungal activity .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This compound’s localization to the cell membrane and mitochondria is essential for its antifungal properties, as it affects membrane integrity and mitochondrial function .

Properties

IUPAC Name

4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-9,11H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONIGEXYPVIKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C2CC1C2(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042511
Record name Verbenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to slightly yellow solid; Balsamic aroma
Record name Verbenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1403/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

214.00 to 215.00 °C. @ 760.00 mm Hg
Record name Verbenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036129
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, Very slightly soluble in water, Soluble (in ethanol)
Record name Verbenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036129
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Verbenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1403/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

473-67-6, 5416-53-5
Record name Verbenol
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Record name Verbenol
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Record name NSC6833
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Record name Verbenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.793
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Record name Verbenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036129
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

63.00 to 67.00 °C. @ 760.00 mm Hg
Record name Verbenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036129
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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